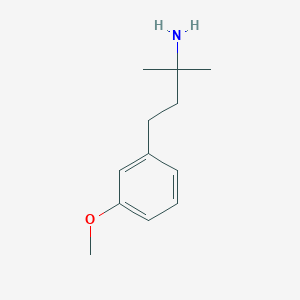

4-(3-Methoxyphenyl)-2-methylbutan-2-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H19NO |

|---|---|

Molecular Weight |

193.28 g/mol |

IUPAC Name |

4-(3-methoxyphenyl)-2-methylbutan-2-amine |

InChI |

InChI=1S/C12H19NO/c1-12(2,13)8-7-10-5-4-6-11(9-10)14-3/h4-6,9H,7-8,13H2,1-3H3 |

InChI Key |

WKDOSHUWHYAYFS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CCC1=CC(=CC=C1)OC)N |

Origin of Product |

United States |

Methodological & Application

APPLICATION NOTE & PROTOCOL

Abstract

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of vast compound libraries against biological targets.[1] The success of any HTS campaign hinges not only on the quality of the primary assay but also on a robust and statistically sound data analysis pipeline to confidently identify active compounds or "hits".[2][3] This application note provides a comprehensive, step-by-step protocol for a data analysis pipeline tailored for a cell-based, quantitative HTS (qHTS) campaign. As a case study, we will model the screening of a hypothetical library of compounds, including 4-(3-Methoxyphenyl)-2-methylbutan-2-amine[4], against a G-protein coupled receptor (GPCR) to identify novel modulators of its signaling pathway.

Introduction: The Challenge of HTS Data Analysis

HTS campaigns generate massive datasets, often comprising millions of individual data points.[1] This data is susceptible to various forms of systematic and random error, including plate-to-plate variation, spatial effects within plates (e.g., "edge effects"), and instrument noise.[5] A rigorous data analysis pipeline is therefore essential to normalize the data, perform quality control, and apply statistical methods to distinguish true biological activity from experimental artifacts.[6]

This guide is intended for researchers, scientists, and drug development professionals engaged in HTS. It outlines a workflow from raw data acquisition to hit confirmation and dose-response analysis, emphasizing the statistical principles and practical considerations at each step. We will use a hypothetical cell-based luminescence assay that measures cyclic AMP (cAMP) levels as a downstream readout of GPCR activation, a common strategy in GPCR drug discovery.[7][8]

Hypothetical Assay Principle: GPCR-Mediated cAMP Production

G-protein coupled receptors are a major class of drug targets.[9][10] Upon activation by a ligand, many GPCRs modulate the activity of adenylyl cyclase, leading to changes in intracellular cAMP concentration.[8] In our model assay, cells expressing the target GPCR are engineered with a luciferase-based biosensor that reports on cAMP levels. An increase in luminescence indicates GPCR activation (agonist activity), while a decrease suggests inhibition (antagonist or inverse agonist activity).

The Data Analysis Pipeline: An Overview

A well-structured HTS data analysis pipeline ensures that the final hit list is both accurate and reproducible. Our proposed pipeline consists of several key stages, each with its own set of protocols and quality control checks.

Figure 1: A high-level overview of the HTS data analysis pipeline, from raw data to confirmed hits.

Detailed Protocols and Methodologies

Part 1: Data Acquisition and Pre-processing

The initial step involves collecting the raw data from the plate reader and organizing it into a machine-readable format.

Protocol 3.1.1: Data Formatting

-

Export Raw Data: Export luminescence data from the plate reader software as a comma-separated values (.csv) or tab-separated values (.tsv) file.

-

Plate Mapping: Create a corresponding plate map file that annotates each well with its content type (e.g., "test compound," "positive control," "negative control").

-

Data Aggregation: Merge the raw data with the plate map to create a single data table where each row represents a well and includes its plate ID, well position, raw luminescence value, and annotation.

Part 2: Plate-Level Quality Control (QC)

Before analyzing the effects of individual compounds, it's crucial to assess the quality of each assay plate. The Z'-factor is the most widely accepted metric for this purpose.[11][12][13]

Causality Behind Z'-factor: The Z'-factor is a statistical measure that quantifies the separation between the positive and negative control populations.[11] It takes into account both the means and the standard deviations of the controls, providing a more robust assessment of assay quality than simpler metrics like the signal-to-background ratio.[11][14]

Protocol 3.2.1: Z'-factor Calculation

-

Identify Controls: For each plate, isolate the raw data for the positive control (e.g., a known agonist) and negative control (e.g., DMSO vehicle) wells.

-

Calculate Means and Standard Deviations: Compute the mean (μ) and standard deviation (σ) for both the positive (p) and negative (n) controls.

-

Apply the Z'-factor Formula:

-

Z' = 1 - (3σp + 3σn) / |μp - μn|[13]

-

-

Assess Plate Quality: Evaluate the calculated Z'-factor against established criteria.

| Z'-factor Value | Assay Quality | Action |

| > 0.5 | Excellent | Proceed with analysis[12] |

| 0 to 0.5 | Marginal | Use data with caution; consider assay optimization[12] |

| < 0 | Poor | Reject plate data[13] |

A Z'-factor greater than or equal to 0.5 is generally considered acceptable for HTS campaigns.[11][15]

Part 3: Data Normalization

Normalization is a critical step to correct for systematic errors, such as row and column effects or plate-to-plate variability, ensuring that data from different plates are comparable.[5] The B-score method is a robust technique for this purpose, particularly when hit rates are low.[16][17]

Causality Behind B-score Normalization: The B-score method uses a two-way median polish to estimate and remove systematic row and column effects on each plate.[17] It then standardizes the resulting residuals by the plate's median absolute deviation (MAD), making the data more comparable across plates.[16][18]

Protocol 3.3.1: B-score Normalization

-

Median Polish: For each plate, apply a two-way median polish algorithm to the raw data. This process iteratively subtracts the row and column medians to produce a residual value for each well.

-

rijp = S - (μp + Rip + Cjp)

-

Where rijp is the residual, S is the sample value, μp is the plate mean, and Rip and Cjp are the row and column effects, respectively.[17]

-

-

Calculate MAD: Compute the median absolute deviation (MAD) of the residuals for each plate.

-

MADp = median(|rijp - median(rijp)|)[17]

-

-

Calculate B-score: Divide each well's residual by the plate's MAD.

-

B-score = rijp / MADp[17]

-

Note: For screens with expected high hit rates (>20%), alternative normalization methods like the Loess fit may be more appropriate as the B-score's reliance on the median can be skewed.[19][20]

Part 4: Hit Identification

Once the data is normalized, the next step is to identify "hits"—compounds that exhibit a statistically significant level of activity. For a primary screen at a single compound concentration, this is often done by setting a threshold based on the distribution of the B-scores.

Protocol 3.4.1: Hit Selection using B-score Threshold

-

Define Threshold: A common method is to define a hit as any compound with a B-score exceeding a certain number of standard deviations from the mean of the test compound population. A threshold of 3 standard deviations is typically used.

-

Identify Hits: Classify all compounds with a B-score greater than 3 (for activators) or less than -3 (for inhibitors) as primary hits.

-

Generate Hit List: Compile a list of the unique identifiers for all primary hits for follow-up studies.

Figure 2: The process of hit selection based on a B-score threshold.

Part 5: Dose-Response Analysis and Hit Confirmation

Primary hits must be confirmed through secondary screening. This typically involves re-testing the compounds at multiple concentrations to generate a dose-response curve and determine their potency (e.g., EC50 for agonists, IC50 for inhibitors).[21]

Causality Behind Dose-Response Curves: Dose-response analysis is fundamental to pharmacology. It characterizes the relationship between the concentration of a compound and its biological effect. The resulting curve allows for the calculation of key parameters like EC50/IC50, which are critical for comparing the potency of different compounds.[22]

Protocol 3.5.1: Generating Dose-Response Curves and Calculating Potency

-

Serial Dilution: Prepare a serial dilution series for each primary hit compound (typically 8-12 concentrations).

-

Secondary Assay: Perform the same cell-based assay with the diluted compounds.

-

Data Plotting: Plot the normalized response (e.g., % activation) against the logarithm of the compound concentration.

-

Non-linear Regression: Fit the data to a four-parameter logistic model (4PL) using a suitable software package (e.g., GraphPad Prism, R).[23][24]

-

Y = Bottom + (Top - Bottom) / (1 + 10^((LogEC50 - X) * HillSlope))[22]

-

-

Determine Potency: From the fitted curve, determine the EC50 (concentration that produces 50% of the maximal response) or IC50 (concentration that causes 50% inhibition).

-

Hit Confirmation: A confirmed hit should exhibit a clear dose-response relationship with a well-defined EC50/IC50 value.

| Parameter | Description |

| Top | The maximum response plateau. |

| Bottom | The minimum response plateau. |

| HillSlope | The steepness of the curve. |

| EC50/IC50 | The concentration at the inflection point of the curve. |

Conclusion and Future Steps

This application note has outlined a robust and statistically validated pipeline for the analysis of HTS data, using the hypothetical screening of 4-(3-Methoxyphenyl)-2-methylbutan-2-amine as a guiding example. By following these protocols for quality control, normalization, and hit selection, researchers can increase the confidence and reproducibility of their screening campaigns. Confirmed hits from this pipeline, characterized by their potency and efficacy, become the starting point for hit-to-lead optimization and further drug development efforts. The principles and methods described herein are broadly applicable to a wide range of HTS assays and are consistent with best practices in the field, as detailed in resources like the Assay Guidance Manual.[25][26][27]

References

- BellBrook Labs. (2025, November 20). From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening.

- On HTS. (2023, December 12). Z-factor.

- Brideau, C., Gunter, B., Pikounis, B., & Liaw, A. (2003). Improved statistical methods for hit selection in high-throughput screening. Journal of Biomolecular Screening, 8(6), 634–647.

- Hartert, K. (2025, August 22). Mastering Dose Response Curves: IC50 & Nonlinear Regression in Prism. YouTube.

- RDocumentation. (n.d.).

- Zhang, X. D. (2021). Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies.

- Sittampalam, G. S., Coussens, N. P., Nelson, H., et al. (Eds.). (2004–). Assay Guidance Manual.

- National Center for Biotechnology Information. (n.d.). Assay Guidance Manual [Internet].

- Malo, N., Hanley, J. A., Cerquozzi, S., Pelletier, J., & Nadon, R. (2006). Statistical practice in high-throughput screening data analysis.

- Wikipedia. (n.d.). Z-factor.

- Sun, Y. (2006).

- National Center for Advancing Translational Sciences. (n.d.). Assay Guidance Manual.

- Norecopa. (2019, June 4). Assay Guidance Manual.

- BIT 479/579. (n.d.). What Metrics Are Used to Assess Assay Quality?. High-throughput Discovery.

- Sun, Y., et al. (2005). Novel Statistical Approach for Primary High-Throughput Screening Hit Selection.

- Huang, R. (2022). A Quantitative High-Throughput Screening Data Analysis Pipeline for Activity Profiling. Methods in Molecular Biology, 2474, 133–145.

- Mpindi, J. P., et al. (2015). Impact of normalization methods on high-throughput screening data with high hit rates and drug testing with dose–response data.

- Zhang, R., et al. (2023). Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activation. ACS Measurement Science Au, 3(4), 319–328.

- Sebaugh, J. L. (2011). NONLINEAR MODEL-BASED ESTIMATES OF IC50 FOR STUDIES INVOLVING CONTINUOUS THERAPEUTIC DOSE-RESPONSE DATA. Journal of the South Carolina Academy of Science, 9(1), 16-20.

- GraphPad. (n.d.). How to Perform a Dose-Response Analysis.

- Malo, N., et al. (2010). Rank ordering plate data facilitates data visualization and normalization in high throughput screening. Journal of Biomolecular Screening, 15(7), 841–849.

- Wikipedia. (n.d.). Hit selection.

- Zhang, R., et al. (2023).

- National Center for Biotechnology Information. (2012, May 1).

- Brideau, C., et al. (2003). Improved Statistical Methods for Hit Selection in High-Throughput Screening. Journal of Biomolecular Screening, 8(6), 634-647.

- GraphPad. (n.d.). Example: Global nonlinear regression (dose-response curves).

- Biocompare. (2013, October 3). Cell-based Assays for GPCR Activity.

- ResearchGate. (n.d.). Non-linear curve fitting for dose response curves to determine IC50....

- Zhang, R., et al. (2023).

- Filer, D. L., et al. (2017). tcpl: the ToxCast pipeline for high-throughput screening data.

- Mpindi, J. P., et al. (2015). Impact of Normalization Methods on High-Throughput Screening Data with High Hit Rates and Drug Testing with Dose-Response Data.

- Agilent. (2010, October 18). Live-Cell Assay to Interrogate GPCRs by Monitoring cAMP Levels using a Bioluminescent Readout.

- Vipergen. (n.d.). High-Throughput Screening (HTS)

- UCSF Small Molecule Discovery Center. (n.d.). High-throughput Screening Steps.

- PubChem. (n.d.). 4-(3-Methoxyphenyl)-2-methylbutan-2-amine.

- Basicmedical Key. (2016, July 22).

- Benchchem. (n.d.). 4-Methoxy-2-methylbutan-2-amine | 889765-21-3.

- Merck. (n.d.). 2-{[(4-methoxyphenyl)methyl]amino}-3-methylbutan-1-ol.

- PubChem. (n.d.). 4-(3-Methoxyphenyl)-3-methylbutan-2-amine.

- ChemScene. (n.d.). 1341304-79-7 | 4-Methoxy-3-methylbutan-2-amine.

Sources

- 1. High Throughput Screening - Pioneer in Fast Drug Discovery [vipergen.com]

- 2. ngdc.cncb.ac.cn [ngdc.cncb.ac.cn]

- 3. dspacemainprd01.lib.uwaterloo.ca [dspacemainprd01.lib.uwaterloo.ca]

- 4. 4-(3-Methoxyphenyl)-2-methylbutan-2-amine | C12H19NO | CID 19863687 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A Quantitative High-Throughput Screening Data Analysis Pipeline for Activity Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. biocompare.com [biocompare.com]

- 8. agilent.com [agilent.com]

- 9. Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biorxiv.org [biorxiv.org]

- 11. bellbrooklabs.com [bellbrooklabs.com]

- 12. assay.dev [assay.dev]

- 13. Z-factor - Wikipedia [en.wikipedia.org]

- 14. What Metrics Are Used to Assess Assay Quality? – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]

- 15. academic.oup.com [academic.oup.com]

- 16. Bscore function - RDocumentation [rdocumentation.org]

- 17. Rank ordering plate data facilitates data visualization and normalization in high throughput screening - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Impact of normalization methods on high-throughput screening data with high hit rates and drug testing with dose–response data - PMC [pmc.ncbi.nlm.nih.gov]

- 20. TUCS Publication Database: Impact of Normalization Methods on High-Throughput Screening Data with High Hit Rates and Drug Testing with Dose-Response Data [oldtucs.abo.fi]

- 21. High-Throughput Screening Data Analysis | Basicmedical Key [basicmedicalkey.com]

- 22. f.hubspotusercontent00.net [f.hubspotusercontent00.net]

- 23. youtube.com [youtube.com]

- 24. NONLINEAR MODEL-BASED ESTIMATES OF IC50 FOR STUDIES INVOLVING CONTINUOUS THERAPEUTIC DOSE-RESPONSE DATA - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. Assay Guidance Manual [Internet] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Interpretation of NMR and mass spectrometry data for the structural elucidation of 4-(3-Methoxyphenyl)-2-methylbutan-2-amine

<

Abstract

This application note provides a detailed guide for the structural elucidation of 4-(3-Methoxyphenyl)-2-methylbutan-2-amine, a compound of interest in pharmaceutical research and development. By leveraging the power of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), we present a comprehensive workflow for unambiguous structure confirmation. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, step-by-step protocols for data acquisition and interpretation. The methodologies described herein are designed to ensure scientific integrity and produce reliable, reproducible results in accordance with industry standards.

Introduction

The precise structural characterization of active pharmaceutical ingredients (APIs) and their intermediates is a critical aspect of drug discovery and development.[1][2] Inaccurate structural assignment can lead to flawed structure-activity relationship (SAR) studies, wasted resources, and potential safety concerns. 4-(3-Methoxyphenyl)-2-methylbutan-2-amine (Figure 1) is a key building block in the synthesis of various pharmacologically active molecules. Its unambiguous structural confirmation is paramount for ensuring the quality and consistency of downstream products.[3]

This application note details the integrated use of Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to provide a comprehensive structural analysis of this compound. MS provides vital information about the molecular weight and elemental composition, while a suite of 1D and 2D NMR experiments (¹H, ¹³C, COSY, and HSQC) reveals the precise connectivity of atoms within the molecule.[4][5]

Figure 1. Chemical structure of 4-(3-Methoxyphenyl)-2-methylbutan-2-amine.

Mass Spectrometry Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[1] It is an indispensable tool for determining the molecular weight of a compound and can provide valuable structural information through the analysis of fragmentation patterns.[6]

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

-

Sample Preparation: Dissolve approximately 1 mg of 4-(3-Methoxyphenyl)-2-methylbutan-2-amine in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Utilize a high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

-

Ionization Mode: Acquire data in positive ion mode, as the amine functionality is readily protonated.

-

Data Acquisition: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).

Interpretation of Mass Spectrometry Data

The expected monoisotopic mass of 4-(3-Methoxyphenyl)-2-methylbutan-2-amine (C₁₂H₁₉NO) is 193.1467 g/mol . In positive mode ESI-MS, the primary observed species is the protonated molecule, [M+H]⁺.

Table 1: Predicted and Observed Mass Spectrometry Data

| Species | Predicted m/z | Observed m/z |

| [M+H]⁺ | 194.1540 | 194.1542 |

The high-resolution mass measurement provides strong evidence for the elemental composition of the molecule. Further structural information can be obtained from fragmentation analysis (MS/MS). The presence of a nitrogen-containing compound is often indicated by an odd molecular weight.[7][8]

Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) experiments, such as collision-induced dissociation (CID), can be performed on the [M+H]⁺ ion to induce fragmentation and gain further structural insights.[6] The primary fragmentation pathway for aliphatic amines involves α-cleavage, the breaking of the bond between the α and β carbons relative to the nitrogen atom.[8][9]

Caption: Predicted major fragmentation pathways for protonated 4-(3-Methoxyphenyl)-2-methylbutan-2-amine.

-

Benzylic Cleavage: A common fragmentation for compounds containing a benzyl group is the cleavage of the bond between the benzylic carbon and the adjacent carbon, leading to the formation of a stable tropylium ion or a related benzylic cation. For this molecule, this would result in a fragment with an m/z of 121, corresponding to the methoxybenzyl moiety.

-

α-Cleavage: Cleavage of the C-C bond alpha to the amine group is a characteristic fragmentation for amines.[10] This would result in the loss of the methoxybenzyl group and the formation of a fragment with an m/z of 58, corresponding to the protonated 2-methylpropan-2-amine portion.

NMR Spectroscopy Analysis

NMR spectroscopy is a powerful and non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.[3][11] A combination of 1D (¹H and ¹³C) and 2D (COSY and HSQC) NMR experiments is essential for complete structural elucidation.[5][12]

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of 4-(3-Methoxyphenyl)-2-methylbutan-2-amine in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal spectral dispersion.

-

1D NMR Acquisition:

-

¹H NMR: Acquire a standard proton spectrum.

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum.

-

-

2D NMR Acquisition:

Interpretation of ¹H NMR Data

The ¹H NMR spectrum provides information on the chemical environment, integration (number of protons), and multiplicity (splitting pattern) of the protons in the molecule.[15]

Table 2: Predicted ¹H NMR Chemical Shifts and Multiplicities

| Proton Label | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| H-1 | 1.1 - 1.3 | s | 6H |

| H-2 | 1.5 - 1.7 | m | 2H |

| H-3 | 2.5 - 2.7 | m | 2H |

| H-4' | 6.7 - 6.8 | d | 1H |

| H-5' | 7.1 - 7.2 | t | 1H |

| H-6' | 6.6 - 6.7 | d | 1H |

| H-2' | 6.7 - 6.8 | s | 1H |

| -OCH₃ | 3.7 - 3.8 | s | 3H |

| -NH₂ | 1.0 - 2.0 | br s | 2H |

-

Aromatic Protons (H-2', H-4', H-5', H-6'): The protons on the benzene ring are expected to appear in the aromatic region (δ 6.5-8.0 ppm).[16] The electron-donating methoxy group will cause a slight upfield shift of the ortho and para protons.[17]

-

Aliphatic Protons (H-1, H-2, H-3): The aliphatic protons will appear in the upfield region of the spectrum. The two methyl groups (H-1) are expected to be a singlet due to the quaternary carbon they are attached to. The methylene groups (H-2 and H-3) will likely show complex multiplets due to coupling with each other.

-

Methoxy Protons (-OCH₃): The protons of the methoxy group will appear as a sharp singlet around 3.8 ppm.[18]

-

Amine Protons (-NH₂): The amine protons typically appear as a broad singlet, and their chemical shift can be variable depending on concentration and solvent.[16]

Interpretation of ¹³C NMR Data

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Table 3: Predicted ¹³C NMR Chemical Shifts

| Carbon Label | Predicted Chemical Shift (ppm) |

| C-1 | 28 - 32 |

| C-2 | 50 - 55 |

| C-3 | 45 - 50 |

| C-4 | 30 - 35 |

| C-1' | 140 - 145 |

| C-2' | 110 - 115 |

| C-3' | 158 - 162 |

| C-4' | 115 - 120 |

| C-5' | 128 - 132 |

| C-6' | 120 - 125 |

| -OCH₃ | 54 - 58 |

-

Aromatic Carbons (C-1' to C-6'): These carbons will resonate in the downfield region (δ 110-160 ppm). The carbon attached to the methoxy group (C-3') will be the most downfield. The chemical shift of methoxy group carbons can be influenced by their orientation relative to the aromatic ring.[19][20]

-

Aliphatic Carbons (C-1 to C-4): These carbons will appear in the upfield region of the spectrum.

-

Methoxy Carbon (-OCH₃): The carbon of the methoxy group is expected around δ 55 ppm.[21]

2D NMR for Structural Confirmation

2D NMR experiments are crucial for unambiguously assigning the signals observed in the 1D spectra and confirming the connectivity of the molecule.[12][22]

A COSY spectrum reveals proton-proton (¹H-¹H) spin-spin coupling relationships, typically through two or three bonds.[13]

-

Expected Correlations:

-

A cross-peak between the multiplets of H-2 and H-3, confirming their adjacent positions in the aliphatic chain.

-

Cross-peaks between the aromatic protons (H-4', H-5', and H-6') consistent with a 1,3-disubstituted benzene ring.

-

Caption: Key expected correlations in the COSY spectrum.

An HSQC spectrum shows correlations between protons and the carbons to which they are directly attached (one-bond ¹H-¹³C correlations).[12]

-

Expected Correlations:

-

A cross-peak between the singlet at δ ~1.2 ppm and the carbon signal at δ ~30 ppm, assigning these to the two methyl groups (H-1 and C-1).

-

Correlations between the aliphatic multiplets and their corresponding carbon signals, confirming the assignments of C-2, C-3, and C-4.

-

Correlations between each aromatic proton and its directly attached carbon, confirming the assignments of the aromatic signals.

-

A cross-peak between the methoxy proton singlet and the methoxy carbon signal.

-

Caption: Expected one-bond correlations in the HSQC spectrum.

Integrated Structural Elucidation Workflow

The following diagram illustrates the logical workflow for the structural elucidation of 4-(3-Methoxyphenyl)-2-methylbutan-2-amine using the described techniques.

Caption: Overall workflow for the structural elucidation process.

Conclusion

The combination of mass spectrometry and a suite of NMR experiments provides a robust and reliable methodology for the complete structural elucidation of 4-(3-Methoxyphenyl)-2-methylbutan-2-amine. High-resolution mass spectrometry confirms the elemental composition, while 1D and 2D NMR techniques provide unambiguous evidence of the atomic connectivity. Following the protocols and interpretation guidelines outlined in this application note will enable researchers to confidently verify the structure of this and similar molecules, ensuring the integrity of their research and development activities.

References

-

Creative Biostructure. (2025, March 27). Understanding 2D NMR Spectra: How to Read and Interpret Them. Retrieved from [Link]

-

Novotech. (n.d.). Understanding the Role of Mass Spectrometry in Drug Discovery and Development. Retrieved from [Link]

-

University of Delhi. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: ¹H NMR Chemical Shifts for Common Functional Groups. Retrieved from [Link]

-

Laatikainen, R., et al. (2006). Stereoelectronic Effects on ¹H Nuclear Magnetic Resonance Chemical Shifts in Methoxybenzenes. The Journal of Organic Chemistry, 71(25), 9448-9455. [Link]

-

McEwen, I. (2014, October 28). NMR spectroscopy: Quality control of pharmaceutical products. European Pharmaceutical Review. Retrieved from [Link]

-

Moravek. (2021, April 12). Applications of NMR in Pharmaceutical Analysis. Retrieved from [Link]

-

Marek, R., et al. (2013). Origin of the Conformational Modulation of the ¹³C NMR Chemical Shift of Methoxy Groups in Aromatic Natural Compounds. The Journal of Physical Chemistry A, 117(3), 637-646. [Link]

-

Lab Manager. (2025, August 27). Spectroscopic Methods in Pharma QA/QC: UV-Vis, IR, and NMR Applications. Retrieved from [Link]

-

Marek, R., et al. (2013). Origin of the conformational modulation of the ¹³C NMR chemical shift of methoxy groups in aromatic natural compounds. PubMed. Retrieved from [Link]

-

Netpharmalab. (2025, March 10). Mass Spectrometry in Drug Development Applications. Retrieved from [Link]

-

ResearchGate. (n.d.). Experimental and Calculated ¹³C NMR Chemical Shifts δ [ppm] of the... [Table]. Retrieved from [Link]

-

AMS Biotechnology. (2025, October 21). How Mass Spectrometry enhances GMP quality control with LC‑MS. Retrieved from [Link]

- Holzgrabe, U., et al. (1998). NMR spectroscopy in pharmacy. Journal of Pharmaceutical and Biomedical Analysis, 17(4-5), 557-616.

-

Longdom Publishing. (2024, March 18). Principles and Applications of Mass Spectrometry in Pharmaceutical Analysis. Retrieved from [Link]

-

Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

-

SK pharmteco. (2025, June 20). Mass Spectrometry: A Cornerstone of Modern Drug Development Analytical Strategy. Retrieved from [Link]

-

ACD/Labs. (2009, December 14). How to Interpret an HSQC-COSY Experiment. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, February 11). 7.6: Interpreting 2-D NMR Spectra. Retrieved from [Link]

-

Whitman College. (n.d.). GCMS Section 6.15 - Fragmentation of Amines. Retrieved from [Link]

-

University of the Basque Country. (n.d.). interpreting the 2d h/h cosy spectrum. Retrieved from [Link]

-

Supporting Information. (n.d.). General Information. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). mass spectrum of N-methylethanamine (ethylmethylamine). Retrieved from [Link]

-

JoVE. (2023, April 30). Video: Mass Spectrometry of Amines. Retrieved from [Link]

-

Contreras, R. H., et al. (1993). Effects of Electronic Resonance Interaction on the Methoxy Group NMR Parameters. Theoretical and Experimental Study of Substituted 2-Methoxypyridines. The Journal of Physical Chemistry, 97(12), 2848-2852. [Link]

-

University of Colorado Boulder. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

-

Rainey, W. T., Christie, W. H., & Lijinsky, W. (1978). Mass spectrometry of N-nitrosamines. Biomedical Mass Spectrometry, 5(6), 395-408. [Link]

-

ResearchGate. (n.d.). ¹H NMR spectra indicate the change of chemical shift of methoxy group... [Figure]. Retrieved from [Link]

- Agrawal, P. K. (2011). Methoxy ¹³C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds.

-

University of Wisconsin-La Crosse. (n.d.). Assigning the ¹H-NMR Signals of Aromatic Ring ¹H-atoms. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, December 9). 14.5: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

-

Chan, M. J. (2021). Synthesis, Characterization and Antioxidant Studies of the Novel 4-(4-Methoxyphenyl)-2-Butanone and 4-Methyl-3-Thiosemicarbazide. [Final Year Project, Tunku Abdul Rahman University College]. TAR UC Institutional Repository. [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

PubChem. (n.d.). 4-(3-Methoxyphenyl)-2-methylbutan-2-amine. Retrieved from [Link]

-

Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved from [Link]

-

Scribd. (n.d.). Mass Spectrometry: Fragmentation Patterns. Retrieved from [Link]

-

Chemistry LibreTexts. (2019, December 31). Fragmentation Patterns in Mass Spectra. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-(4-Methoxyphenyl)-N-methyl-2-butanamine - Optional[¹³C NMR]. Retrieved from [Link]

-

Collard Group, Georgia Tech. (n.d.). MASS SPECTROMETRY: BASIC EXPERIMENT. Retrieved from [Link]

-

PubChem. (n.d.). 4-Methoxy-2-methylbutan-2-amine. Retrieved from [Link]

-

Banti, C. N., et al. (2021). Synthesis and Structural Characterization of (E)-4-[(2-Hydroxy-3-methoxybenzylidene)amino]butanoic Acid and Its Novel Cu(II) Complex. Molecules, 26(2), 269. [Link]

-

Atlantis Press. (2021, April 22). Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds. Retrieved from [Link]

-

MDPI. (2024, October 2). A Complete ¹H and ¹³C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

Sources

- 1. lifesciences.danaher.com [lifesciences.danaher.com]

- 2. moravek.com [moravek.com]

- 3. Spectroscopic Methods in Pharma QA/QC: UV-Vis, IR, and NMR Applications | Lab Manager [labmanager.com]

- 4. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 5. emerypharma.com [emerypharma.com]

- 6. longdom.org [longdom.org]

- 7. GCMS Section 6.15 [people.whitman.edu]

- 8. Video: Mass Spectrometry of Amines [jove.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 11. alpaipars.com [alpaipars.com]

- 12. creative-biostructure.com [creative-biostructure.com]

- 13. Interpreting a COSY [qorganica.qui.uam.es]

- 14. acdlabs.com [acdlabs.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. epgp.inflibnet.ac.in [epgp.inflibnet.ac.in]

- 17. pubs.acs.org [pubs.acs.org]

- 18. researchgate.net [researchgate.net]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. chem.libretexts.org [chem.libretexts.org]

Troubleshooting & Optimization

Troubleshooting solubility issues of 4-(3-Methoxyphenyl)-2-methylbutan-2-amine in aqueous buffers for in vitro assays

This is a technical support guide designed for researchers working with 4-(3-Methoxyphenyl)-2-methylbutan-2-amine . It addresses the specific physicochemical challenges of using lipophilic amines in aqueous biological assays.

Executive Summary & Compound Profile

The Core Challenge:

4-(3-Methoxyphenyl)-2-methylbutan-2-amine is a lipophilic primary amine . In standard physiological buffers (pH 7.4), it faces a thermodynamic conflict: its amine headgroup (

Most "solubility crashes" occur not because the compound is insoluble at equilibrium, but because of kinetic precipitation during the transition from organic stock (DMSO) to aqueous buffer. This guide provides the protocols to bypass these kinetic traps.

Physicochemical Snapshot

| Property | Estimated Value | Implication for Assay |

| Molecular Weight | ~193.3 g/mol | Small molecule; rapid diffusion. |

| ~10.0 (Amine) | At pH 7.4, >99% is protonated ( | |

| LogP (Octanol/Water) | ~2.8 | Moderately lipophilic. High risk of binding to polystyrene plates (non-specific binding). |

| Solubility (DMSO) | >50 mM | Excellent. Use anhydrous DMSO for stocks.[1][2] |

| Solubility (PBS pH 7.4) | <100 µM (Kinetic) | Risk Zone. Direct dilution often fails above this limit. |

Diagnostic Workflow: Why is it precipitating?

Before altering your protocol, use this logic flow to identify the specific failure mode.

Figure 1: Diagnostic decision tree for identifying the physical nature of solubility failure.

Critical Protocols

Protocol A: The "Step-Wise" Dilution (Prevention of Kinetic Shock)

The Problem: Direct injection of 10 mM DMSO stock into aqueous buffer creates a momentary local environment of high water/high compound concentration, causing immediate precipitation that never re-dissolves. The Solution: An intermediate dilution step.[2]

-

Prepare Stock: 10 mM in anhydrous DMSO.

-

Intermediate Step (10x Conc.):

-

Prepare an intermediate buffer containing 5-10% DMSO in water (or assay buffer).

-

Dilute your 10 mM stock 1:10 into this intermediate buffer.

-

Result: 1 mM compound in 10% DMSO. (The high DMSO content keeps it soluble during this transition).

-

Vortex immediately for 10 seconds.

-

-

Final Assay Step (1x Conc.):

-

Dilute the Intermediate (1 mM) 1:100 into the final assay buffer.

-

Final: 10 µM compound, 0.1% DMSO.

-

Protocol B: Determining the "Cloud Point" (Solubility Limit)

Do not guess the solubility. Measure it using light scattering.

Materials: 96-well clear plate, Plate reader (Absorbance at 600nm - OD600).

-

Titration: Prepare a 2-fold dilution series of the compound in DMSO (e.g., 10 mM down to 0.1 mM).

-

Transfer: Pipette 2 µL of each DMSO concentration into the dry plate.

-

Crash: Rapidly add 198 µL of your specific Assay Buffer (e.g., PBS + Mg/Ca) to each well.

-

Read: Shake for 30s and read OD600 immediately.

-

Analysis:

-

Baseline: OD600 ~0.04 (plastic background).

-

Precipitation: Any OD600 > 0.06 indicates aggregates.

-

Result: The highest concentration before the OD spike is your Maximum Solubility Limit .

-

Protocol C: Carrier-Assisted Solubilization

If the compound crashes at your required concentration (e.g., you need 50 µM but it crashes at 20 µM), you must use a solubilizing excipient.

| Excipient | Concentration | Mechanism | Note |

| Pluronic F-127 | 0.01% - 0.05% (w/v) | Forms micelles around the lipophilic tail. | Highly recommended for cell-based assays; low cytotoxicity. |

| BSA (Bovine Serum Albumin) | 0.1% (w/v) | Albumin binds lipophilic amines, acting as a reservoir. | Warning: Reduces free drug concentration. Shifts |

| Tween-20 | 0.05% (v/v) | Surfactant. | Can lyse sensitive cells; use only in biochemical/enzyme assays. |

Frequently Asked Questions (FAQs)

Q1: My compound precipitates immediately upon adding to PBS, but dissolves in water. Why?

A: This is the "Salting Out" effect. Pure water has high dielectric permittivity. PBS contains phosphates and sodium chloride. The counter-ions (

Q2: Can I acidify the buffer to improve solubility?

A: Yes. Since this is an amine, lowering pH from 7.4 to 7.0 or 6.8 will significantly increase the protonated fraction (

Q3: I see "ghost" inhibition in my fluorescence assay. Is it the compound? A: Likely yes. Precipitated compounds cause light scattering (Rayleigh scattering), which looks like "inhibition" in fluorescence intensity assays or "absorbance" in colorimetric assays. Verification: Spin the plate at 1000 x g for 5 mins. If the inhibition disappears (pellet formed), it was an artifact of precipitation.

Q4: How should I store the DMSO stock? A: Store at -20°C or -80°C in small aliquots (single use). Reason: DMSO is hygroscopic (absorbs water from air). If your DMSO stock absorbs water, the compound will precipitate inside the stock tube over time (often invisible crystals at the bottom). Always warm to 37°C and vortex before use.

Visualizing the Solubility Landscape

The following diagram illustrates the thermodynamic equilibrium of the amine in buffer. Understanding this helps you choose the right "Lever" to pull (pH, Co-solvent, or Carrier).

Figure 2: Equilibrium states of 4-(3-Methoxyphenyl)-2-methylbutan-2-amine in aqueous buffer.

References

-

Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews.

-

Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today.

-

Sigma-Aldrich (Merck). (n.d.). Handling and Solubility of Lipophilic Amines. Technical Bulletin.

-

PubChem. (2024). Compound Summary for 4-(3-Methoxyphenyl)-2-methylbutan-2-amine. National Library of Medicine.

Disclaimer: This guide is for research use only. Always consult the specific Safety Data Sheet (SDS) for your compound before handling.

Sources

Technical Support Center: Stability Optimization for 4-(3-Methoxyphenyl)-2-methylbutan-2-amine

The following technical guide is designed for researchers and drug development professionals working with 4-(3-Methoxyphenyl)-2-methylbutan-2-amine . This document functions as a specialized support center, synthesizing chemical principles with practical troubleshooting protocols to ensure data integrity.

Status: Operational Role: Senior Application Scientist Topic: Long-term Storage & Stability Maintenance

Molecular Stability Profile

Before implementing storage protocols, it is critical to understand the specific structural vulnerabilities of this molecule.

-

Core Structure: The molecule features a primary amine attached to a tertiary carbon (1,1-dimethyl substitution).

-

Steric Shielding (The "Alpha-Gem-Dimethyl" Effect): Unlike typical phenethylamines, the amine group here is sterically hindered. This provides superior chemical stability against imine formation (no

-protons) and reduces the rate of nucleophilic attack. -

The Vulnerability (The Anisole Ring): The 3-methoxyphenyl moiety is electron-rich. While the amine is robust, the aromatic ring is susceptible to oxidative degradation (yellowing) via radical pathways, especially in the presence of light and trace metals.

-

The Silent Killer (Carbamate Formation): Despite steric hindrance, the primary amine can still react with atmospheric

over time to form insoluble carbamate salts, often mistaken for "crashing out" of solution.

The "Golden Protocol" for Stock Preparation

Standardizing this workflow is the single most effective way to prevent degradation.

Objective: Create a 100 mM stock solution stable for >12 months at -20°C.

Reagents & Equipment

-

Solvent: Anhydrous DMSO (Dimethyl Sulfoxide),

99.9%, stored under molecular sieves. -

Container: Amber glass vials (borosilicate) with PTFE-lined screw caps.

-

Gas: High-purity Argon (preferred) or Nitrogen.

Step-by-Step Methodology

-

Weighing: Weigh the hydrochloride salt (preferred for stability) or free base into the amber vial. Note: The salt form is hygroscopic; weigh quickly in low humidity.

-

Solvation: Add Anhydrous DMSO to achieve the target concentration. Vortex for 30 seconds.

-

Why DMSO? It prevents proton exchange better than protic solvents (ethanol/water) and suppresses carbamate formation compared to non-polar solvents.

-

-

The "Inert Blanket" (Critical): Gently purge the headspace of the vial with a low-flow stream of Argon for 15-20 seconds.

-

Sealing: Immediately seal with the PTFE-lined cap. Parafilm is insufficient for long-term storage; use electrical tape or a specific cryo-seal if freezing.

-

Storage: Place in a -20°C or -80°C freezer. Avoid "frost-free" freezers that cycle temperature.

Troubleshooting & FAQs

Direct solutions to common observations in the lab.

Q1: My stock solution has turned from clear to a pale yellow/brown. Is it still usable?

Diagnosis: Oxidative Degradation (Quinone formation). Cause: The methoxy-substituted aromatic ring has undergone partial oxidation, likely due to light exposure or oxygen ingress. Action:

-

Minor Yellowing: Run a QC check (LC-MS). If purity is >95%, it is likely usable for non-critical screening. The color comes from trace impurities with high extinction coefficients.

-

Dark Brown: Discard. Significant degradation has occurred, and quinone byproducts can be cytotoxic, confounding biological assays.

-

Prevention: Use amber vials and strictly adhere to the Argon purge protocol.

Q2: I see a white crust or precipitate around the cap threads. Has the drug crashed out?

Diagnosis: Ammonium Carbamate Formation.

Cause: The primary amine reacted with atmospheric

-

Do not filter immediately.

-

Acid Rescue: If the application permits, add a small volume of dilute HCl or Acetic Acid to the stock. This protonates the carbamate, releasing

and reverting the molecule back to the soluble ammonium salt. -

Sonicate: Sonicate for 5 minutes to redissolve.

Q3: Can I store the stock in Ethanol instead of DMSO?

Analysis:

-

Pros: Ethanol is easier to evaporate for solvent-exchange.

-

Cons: Ethanol is volatile. Even at -20°C, evaporation through the cap threads can increase the concentration over months, leading to dosing errors. Ethanol also dissolves oxygen well, promoting oxidation.

-

Verdict: Not recommended for long-term (>1 month) storage. Use DMSO.

Visualizing Degradation & Logic

Diagram 1: Degradation Pathways

This diagram illustrates the two main enemies: Oxygen attacking the ring and Carbon Dioxide attacking the amine.

Caption: Chemical fate of the molecule. Protonation (green path) protects the amine, while exposure leads to precipitation or discoloration.

Diagram 2: Troubleshooting Decision Tree

Use this logic flow when inspecting older stock solutions.

Caption: Diagnostic workflow for visual inspection of amine stock solutions.

Comparative Stability Data

The following table summarizes expected stability based on solvent and storage conditions.

| Solvent System | Storage Temp | Atmosphere | Expected Stability | Primary Risk |

| Anhydrous DMSO | -20°C | Argon | > 2 Years | None (Optimal) |

| Anhydrous DMSO | 4°C | Air | 6 Months | Slow Oxidation |

| Ethanol (100%) | -20°C | Air | 3-6 Months | Concentration drift (Evap) |

| Water/Buffer (pH 7.4) | 4°C | Air | < 1 Week | Hydrolysis / Microbial |

| Water/Buffer (pH < 4) | 4°C | Air | 1-2 Months | Stable (Salt form) |

References

-

Novartis Institutes for BioMedical Research. (2008). Stability of screening compounds in wet DMSO.[1] This study validates the use of DMSO for long-term storage of diverse chemical libraries, noting high stability at low temperatures even with trace water.

-

Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates.[2][4] Provides mechanistic insight into the reaction between amines and CO2/Carbonates, explaining the "white crust" phenomenon.

-

Guengerich, F. P., et al. (2002).[7] Oxidation of methoxyphenethylamines by cytochrome P450 2D6.[7] Details the oxidative liability of the methoxy-phenyl ring, relevant for understanding the "yellowing" degradation pathway.

-

American Chemical Society. (2022). Impact of Solvent on the Thermal Stability of Amines.[3][6] Discusses the degradation rates of amines in various organic diluents versus aqueous systems.

Sources

- 1. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Impact of Solvent on the Thermal Stability of Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. quora.com [quora.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Oxidation of methoxyphenethylamines by cytochrome P450 2D6. Analysis of rate-limiting steps - PubMed [pubmed.ncbi.nlm.nih.gov]

Optimization of dosing regimens and routes of administration for in vivo efficacy studies of 4-(3-Methoxyphenyl)-2-methylbutan-2-amine

This is a Technical Support Center guide designed for researchers working with 4-(3-Methoxyphenyl)-2-methylbutan-2-amine (CAS: 130676-38-9).

Status: Operational Scope: Formulation, Pharmacokinetics (PK), Dosing Regimens, and Efficacy Endpoints Target Compound: 4-(3-Methoxyphenyl)-2-methylbutan-2-amine (Gamma-phenyl-homophentermine analog) Warning: For Laboratory Research Use Only. Not for Human Consumption.[1]

Introduction: Compound Profile & Mechanism

User Advisory: Do not confuse this compound with Methoxphenidine (MXP) . While both are methoxylated amines, "MXP" is a piperidine dissociative.[1] Your target, 4-(3-Methoxyphenyl)-2-methylbutan-2-amine , is a primary aliphatic amine structurally related to homophentermine .

-

Chemical Class:

-phenyl-alkylamine. -

Structural Insight: The presence of a quaternary

-carbon (2-methyl-2-amine moiety) provides high steric hindrance against Monoamine Oxidase (MAO) degradation. -

Predicted Pharmacology: Based on Structure-Activity Relationships (SAR) of phentermine and homophenethylamine analogs, this compound likely functions as a Monoamine Releaser or Reuptake Inhibitor (DA/NE/5-HT) with high oral bioavailability and a prolonged half-life.

Module 1: Formulation & Solubility (Pre-Flight Check)

Issue: "My compound is crashing out of solution or causing injection site irritation."

Diagnosis: The freebase form of this amine is a lipophilic oil or waxy solid with poor water solubility. Direct dissolution in saline will fail. You must convert it to a salt or use a co-solvent system.

Protocol 1: In Situ Salt Formation (Recommended)

Best for: IV, IP, and SC injections where vehicle neutrality is critical.[1]

-

Weigh the required amount of freebase.

-

Dissolve in a minimal volume of absolute ethanol or DMSO (max 2% of final volume).

-

Acidify: Slowly add 1.0 molar equivalent of 0.1M HCl. Vortex until clear.

-

Dilute: Add sterile 0.9% Saline to reach final volume.

-

Check pH: Ensure pH is between 5.5 and 6.5. If < 5.0, buffer with small amounts of NaOH (dilute), but watch for precipitation.[1]

Protocol 2: Co-Solvent Vehicle (Rescue)

Best for: High-concentration stock solutions (>10 mg/mL).

| Component | Percentage | Function |

| DMSO | 5% | Solubilizer for lipophilic backbone |

| Tween-80 | 5% | Surfactant to prevent crystal growth |

| PEG-400 | 10% | Co-solvent (Optional, for very high doses) |

| Saline | 80-90% | Isotonic carrier |

Visual Decision Tree: Formulation Strategy

Caption: Decision logic for solubilizing lipophilic amines. Green nodes indicate optimal paths.

Module 2: Routes of Administration (ROA) & PK Optimization

Issue: "The onset of action is inconsistent." or "Bioavailability seems low."

Technical Insight:

Due to the

| Route | Bioavailability (Est.) | Tmax (Est.) | Recommended Use |

| IP (Intraperitoneal) | High (~90%) | 15–30 min | Standard for rodent efficacy screening. |

| SC (Subcutaneous) | Moderate (~70-80%) | 30–45 min | Use for long-duration studies to avoid peak-dose toxicity. |

| PO (Oral Gavage) | Good (>60%) | 45–60 min | Ideal for chronic dosing models; mimics clinical route. |

PK/PD Workflow Diagram

Caption: Pharmacokinetic flow emphasizing the compound's resistance to MAO degradation (Absorp node).

Module 3: Dosing Regimens & Efficacy Endpoints

Issue: "Animals are showing hyperactivity that masks the therapeutic effect."

Mechanism: As a probable monoamine releaser, this compound will induce psychomotor agitation at high doses.[1] You must define the Therapeutic Window vs. the Stimulant Window .

Recommended Dosing Protocol (Mouse/Rat)

-

Dose Range Finding (Single Bolus IP):

-

Low Dose (1–3 mg/kg): Likely sub-threshold or subtle cognitive effects.

-

Medium Dose (10 mg/kg): Target Efficacy Window. Look for antidepressant-like or pro-cognitive effects without overt stereotypy.

-

High Dose (30 mg/kg): Likely induces hyperlocomotion, stereotypy (head weaving), or sympathetic activation (piloerection).

-

-

Timing the Experiment:

-

Wait Time: Administer 30 minutes prior to testing (T-30).

-

Test Duration: The effects likely persist for 2–4 hours due to metabolic stability.

-

Efficacy Readouts

-

For Antidepressant Activity: Forced Swim Test (FST) or Tail Suspension Test (TST). Note: Ensure locomotor counts are not significantly elevated, otherwise "immobility reduction" is a false positive.

-

For Anxiolytic/Exploratory Activity: Elevated Plus Maze (EPM).

-

For Psychomimetic Potential: Open Field Test (measure total distance and center time).

Module 4: Troubleshooting FAQ

Q: The animals exhibit seizures at 50 mg/kg. Is this expected?

A: Yes. Lipophilic amines with

Q: Can I use 10% DMSO? A: Avoid if possible. >5% DMSO can cause local cytotoxicity (peritonitis in IP) and has intrinsic analgesic/anti-inflammatory effects that confound behavioral data. Stick to the Protocol 2 vehicle (5% DMSO/5% Tween).

Q: The compound degrades in solution after 2 days. A: Primary amines can oxidize. Store stock solutions at -20°C and protect from light. Ideally, prepare fresh daily.

Q: How do I verify if it crossed the BBB? A: If you observe hyperlocomotion, pupil dilation, or changes in body temperature within 30 minutes of IP injection, BBB penetration is confirmed.[1]

References

-

Glennon, R. A. (1987).[1] Psychoactive Phenylisopropylamines. In: Psychopharmacology: The Third Generation of Progress. Link: (Foundational SAR for alpha-methyl amines).

-

Rothman, R. B., & Baumann, M. H. (2003).[1] Monoamine transporters and psychostimulant drugs. European Journal of Pharmacology. Link: (Mechanisms of monoamine releasers).

-

Stockton, S. (2024).[1] Standard Operating Procedures for In Vivo Administration of Lipophilic Compounds. IACUC Guidelines. Link: (Vehicle selection protocols).

-

PubChem Compound Summary. (2024). 4-(3-Methoxyphenyl)-2-methylbutan-2-amine (CID 19863687).[2] Link: (Chemical structure verification).

Sources

- 1. Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies [mdpi.com]

- 2. 4-(3-Methoxyphenyl)-2-methylbutan-2-amine | C12H19NO | CID 19863687 - PubChem [pubchem.ncbi.nlm.nih.gov]

Identifying and resolving unexpected artifacts in analytical measurements of 4-(3-Methoxyphenyl)-2-methylbutan-2-amine

Welcome to the technical support center for the analysis of 4-(3-Methoxyphenyl)-2-methylbutan-2-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common analytical challenges. It provides in-depth troubleshooting advice and foundational knowledge to ensure the integrity and accuracy of your experimental results.

Troubleshooting Guide: Resolving Unexpected Analytical Artifacts

This section addresses specific, common problems encountered during the chromatographic analysis of 4-(3-Methoxyphenyl)-2-methylbutan-2-amine.

Question: I'm observing unexpected peaks in my chromatogram, even in blank injections. What are these "ghost peaks" and how do I eliminate them?

Answer:

Ghost peaks are signals in a chromatogram that do not originate from the injected sample. They are a common artifact and typically arise from carryover or contamination within the analytical system.

Causality and Resolution:

-

Injector Contamination: The most frequent cause is the accumulation of non-volatile material in the GC inlet liner or HPLC injection port.[1] The primary amine functionality of your analyte makes it susceptible to adsorption onto active sites.

-

Solution: Routinely replace the GC inlet liner and septum. For HPLC, implement a robust needle wash protocol using a strong, organic solvent.

-

-

Sample Carryover: Residue from a highly concentrated sample can remain in the injection syringe or autosampler loop and appear in subsequent runs.

-

Solution: Program extra syringe or loop washes with a strong solvent between injections. If the problem persists, injecting a blank solvent run after a high-concentration sample can help flush the system.[2]

-

-

Contaminated Solvents or Gases: Impurities in your mobile phase, carrier gas, or reconstitution solvents can introduce extraneous peaks.

-

Solution: Always use high-purity, HPLC or MS-grade solvents and gases. Filter all mobile phases and check gas lines for leaks or contaminated traps.[3]

-

Question: My analyte peak is asymmetrical and shows significant tailing. What causes this and how can I achieve a symmetrical peak shape?

Answer:

Peak tailing is characterized by a trailing edge that extends from the main peak. For a basic compound like 4-(3-Methoxyphenyl)-2-methylbutan-2-amine, this is almost always due to unwanted secondary interactions with active sites in the analytical flow path.[4]

Causality and Resolution:

-

Active Sites in the GC Inlet/Column: The primary amine group can interact with acidic silanol groups on the surface of undeactivated glass liners, column cuts, or the stationary phase itself.[4] This causes some molecules to be retained longer, resulting in a tail.

-

Solution: Use a deactivated inlet liner (e.g., silanized). Trim the first few centimeters off the analytical column to remove any accumulated non-volatile residues or active sites. Ensure the column cut is clean and perpendicular.[4]

-

-

Inappropriate pH of HPLC Mobile Phase: In reversed-phase HPLC, if the mobile phase pH is not optimal, the amine can exist in both its protonated and neutral forms, leading to poor peak shape.

-

Solution: For a basic amine, adjust the mobile phase pH to be at least 2 units below the pKa of the analyte to ensure it is fully protonated and interacts consistently with the stationary phase. Alternatively, a pH 2 units above the pKa will keep it in its neutral form. A consistent ionic state is key.

-

-

Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion, including tailing.

-

Solution: Dilute the sample or reduce the injection volume.

-

Question: My peak is fronting (a leading edge). What is the likely cause?

Answer:

Peak fronting is less common than tailing for amines but typically points to column overload or issues with sample dissolution.

Causality and Resolution:

-

Severe Column Overload: Injecting a sample at a concentration that grossly exceeds the column's capacity can cause fronting.[5]

-

Solution: Significantly dilute your sample and reinject.

-

-

Sample Solvent Mismatch: If the sample is dissolved in a solvent much stronger than the initial mobile phase (in HPLC) or if the initial oven temperature is too high (in GC), the analyte band can spread improperly at the head of the column.[4]

-

Solution (HPLC): Reconstitute the sample in the initial mobile phase or a weaker solvent.

-

Solution (GC): Lower the initial oven temperature to be about 20°C below the boiling point of your injection solvent to ensure proper solvent focusing.[4]

-

Question: I am seeing split or doublet peaks for my single analyte. What could be wrong?

Answer:

A single compound eluting as two or more distinct peaks indicates a problem with the sample introduction or the column integrity.[5]

Causality and Resolution:

-

Improper Column Installation: If the column is not seated correctly in the GC inlet or detector, it can create a turbulent flow path, splitting the sample band.[4]

-

Solution: Reinstall the column according to the manufacturer's instructions, ensuring the correct insertion depth and a proper seal.

-

-

Partially Blocked Liner or Column: Contamination at the head of the column or within the inlet liner can create multiple paths for the sample to travel, leading to peak splitting.

-

Solution: Replace the inlet liner and trim the front end of the column.[5]

-

-

Injection Technique Issues (Splitless GC): In splitless injection, if the initial oven temperature is too close to the solvent's boiling point, it can cause the sample to "backflash" and be introduced onto the column in a non-uniform manner.

-

Solution: Ensure the initial oven temperature is sufficiently below the solvent's boiling point to allow for efficient solvent trapping and analyte focusing.[4]

-

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for diagnosing common chromatographic issues.

Caption: A logical workflow for troubleshooting common peak shape issues.

Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding the analysis of 4-(3-Methoxyphenyl)-2-methylbutan-2-amine.

Question: What are the expected mass spectral fragments for 4-(3-Methoxyphenyl)-2-methylbutan-2-amine under Electron Ionization (EI-GC-MS)?

Answer:

While a definitive fragmentation pattern requires experimental data for this specific molecule, we can predict the major fragmentation pathways based on its structure (a tertiary amine with a methoxyphenyl group). The molecular ion (M+) would be at m/z 193.15.

Predicted Fragmentation Pathways:

-

Alpha-Cleavage: The most favorable fragmentation for amines is the cleavage of the C-C bond adjacent to the nitrogen atom. This would result in the loss of a propyl-methoxybenzene radical to form a stable iminium ion.

-

Fragment: [C(CH3)2NH2]+ at m/z 58 . This is often the base peak for similar structures.

-

-

Benzylic Cleavage: Cleavage of the bond between the aliphatic chain and the phenyl ring is also common.

-

Fragment: Loss of an isobutylamine radical would yield a methoxybenzyl cation at m/z 121 .

-

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Structure | Fragmentation Pathway |

| 193 | [C12H19NO]+ | Molecular Ion |

| 58 | [C3H8N]+ | Alpha-cleavage (loss of C9H11O radical) |

| 121 | [C8H9O]+ | Benzylic cleavage (loss of C4H10N radical) |

Question: What potential synthesis impurities or degradation products should I be aware of?

Answer:

Understanding potential impurities is crucial for method development and data interpretation.

-

Synthesis-Related Impurities: Depending on the synthetic route, impurities can arise from starting materials or side reactions. For example, if a Leuckart reaction is used, related N-formyl intermediates or "dimer" by-products can be present.[6][7] If reductive amination is the route, unreacted ketone precursor (4-(3-methoxyphenyl)-2-butanone) could be an impurity.[8]

-

Degradation Products: Amines can be susceptible to oxidative degradation, especially when exposed to air and light.[8][9] The methoxy group could also be a site for degradation. While specific degradation products for this molecule are not widely documented, it is best practice to store samples and standards in amber vials, under inert gas if possible, and at reduced temperatures (2-8°C) to minimize degradation.[10]

Question: How can matrix effects from biological samples (e.g., urine, plasma) interfere with my LC-MS/MS analysis?

Answer:

Matrix effects are a significant challenge in bioanalysis.[11] They occur when co-eluting endogenous components from the biological matrix (salts, lipids, proteins) affect the ionization efficiency of the target analyte in the mass spectrometer source.[11][12]

-

Ion Suppression: This is the most common effect, where matrix components reduce the number of analyte ions that reach the detector, leading to artificially low quantitative results and poor sensitivity.[11]

-

Ion Enhancement: Less commonly, matrix components can increase the ionization response, leading to an overestimation of the analyte's concentration.[11]

To mitigate these effects, a robust sample preparation protocol is essential. Techniques like protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) are used to clean the sample and remove interfering components before analysis.[11]

Question: In LC-MS, I am seeing prominent ions at [M+Na]+ and [M+K]+. How can I minimize this adduct formation?

Answer:

In electrospray ionization (ESI), it is common to see adducts where sodium ([M+Na]+) or potassium ([M+K]+) ions attach to the analyte molecule instead of a proton ([M+H]+).[13] This splits the analyte signal across multiple ions, reducing the intensity of the desired protonated molecule and complicating quantification.

Causes and Solutions:

-

Contaminated Mobile Phase or Vials: Sodium and potassium are ubiquitous and can leach from glassware or be present as impurities in solvents and additives.

-

Solution: Use high-purity, MS-grade solvents and additives (e.g., formic acid, ammonium acetate). Opt for polypropylene vials instead of glass where possible.

-

-

Lack of a Strong Proton Source: If the mobile phase is not sufficiently acidic, protonation can be inefficient, making metal adduction more favorable.

-

Solution: Add a small amount of a proton source like formic acid (0.1%) to the mobile phase to promote the formation of the [M+H]+ ion.

-

| Common Adduct | Mass Shift from [M]+ | Appearance |

| [M+H]+ | +1 | Desired protonated molecule |

| [M+Na]+ | +23 | Sodium adduct |

| [M+K]+ | +39 | Potassium adduct |

| [M+NH4]+ | +18 | Ammonium adduct (from buffer) |

Experimental Protocols

Protocol 1: General Purpose GC-MS Analysis

This protocol provides a starting point for the analysis of 4-(3-Methoxyphenyl)-2-methylbutan-2-amine. Optimization will be required for specific applications.

-

GC System: Agilent 7890 GC or equivalent.

-

Inlet: Split/Splitless, set to 250°C.

-

Liner: Deactivated, single taper with glass wool.

-

Injection Mode: 1 µL, Splitless.

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

Column: Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

-

Oven Program:

-

Initial temperature: 80°C, hold for 1 minute.

-

Ramp: 15°C/min to 280°C.

-

Hold: Hold at 280°C for 5 minutes.

-

-

MS System: Agilent 5977 MSD or equivalent.

-

Interface Temp: 280°C.

-

Source Temp: 230°C.

-

Quad Temp: 150°C.

-

Acquisition Mode: Full Scan (m/z 40-450).

Protocol 2: Solid-Phase Extraction (SPE) for Plasma Samples

This protocol is designed to remove proteins and other interferences from plasma prior to LC-MS/MS analysis.

Caption: Workflow for Solid-Phase Extraction (SPE) of plasma samples.

References

-

Apollonio, L. G., et al. (2007). "Matrix effect and cross-reactivity of select amphetamine-type substances, designer analogues, and putrefactive amines using the Bio-Quant direct ELISA presumptive assays for amphetamine and methamphetamine." Journal of Analytical Toxicology, 31(4), 208–213. Available at: [Link]

-

Apollonio, L. G., et al. (2007). Full text of "Matrix Effect and Cross-Reactivity of Select Amphetamine-Type Substances, Designer Analogues, and Putrefactive Amines using the Bio-Quant Direct ELISA." Available at: [Link]

-

GL Sciences. (2023). "GC Troubleshooting Guide." Available at: [Link]

-

Shimadzu. "Gas Chromatography Mass Spectrometry Troubleshooting Guide." Available at: [Link]

-

Taylor, T. (2018). "Troubleshooting GC peak shapes." Element Lab Solutions. Available at: [Link]

-

Restek. (2025). "GC Troubleshooting: Common Issues & How to Fix Them." Available at: [Link]

-

University of Canberra Research Portal. "Matrix Effect and crossreactivity of select amphetamine-type substances, designer analogues and putrefactive amines using the bioquant dicer ELISA presumptive assays for amphetamine and methamphetamine." Available at: [Link]

-

ResearchGate. "Common types of adducts in LC-MS." Available at: [Link]

-

Matuszewski, B. K., et al. (2003). "Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: Influence of ionization type, sample preparation, and biofluid." Journal of the American Society for Mass Spectrometry, 14(11), 1235-1245. Available at: [Link]

-

Unchained Labs. (2026). "Understanding Matrix Effects in Bioanalytical Assays: Key Insights for Accurate Results." Available at: [Link]

-

Neale, J. R., et al. (2008). "METHODS FOR AROMATIC AND HETEROCYCLIC AMINE CARCINOGEN-DNA ADDUCT ANALYSIS BY LIQUID CHROMATOGRAPHY-TANDEM MASS SPECTROMETRY." Polycyclic Aromatic Compounds, 28(4-5), 402–417. Available at: [Link]

-

Providion Group. "What kinds of adducts are commonly observed in ES–MS?" Available at: [Link]

-

Liu, J., et al. (1992). "Identification of the major degradation products of 4-methoxy-2-(3-phenyl-2-propynyl)phenol formed by exposure to air and light." Journal of Pharmaceutical Sciences, 81(8), 812-814. Available at: [Link]

-

LCGC North America. (2002). "Dealing with Metal Adduct Ions in Electrospray: Part 1." Available at: [Link]

-

ResearchGate. "Identification and synthesis of some contaminants present in 4-methoxyamphetamine (PMA) prepared by the Leuckart method." Available at: [Link]

-

Agilent Technologies. "Performance Characterizations and Comparisons of HPLC Column Options for Ultra High-Speed and High-Resolution HPLC Separations." Available at: [Link]

-

ResearchGate. "Main thermal degradation products." Available at: [Link]

-

PubChem. "4-(3-Methoxyphenyl)-2-methylbutan-2-amine." National Center for Biotechnology Information. Available at: [Link]

-

MDPI. "(E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate." Available at: [Link]

-

University of Kentucky UKnowledge. "THERMAL DEGRADATION OF AMINES FOR CO2 CAPTURE." Available at: [Link]

-

PubChem. "4-Methoxy-2-methylbutan-2-amine." National Center for Biotechnology Information. Available at: [Link]

-

Agilent Technologies. (2019). "Analysis of Drugs of Abuse by GC/MS Using Ultra Inert Universal Sintered Frit Liners." Available at: [Link]

-

Current Protocols in Toxicology. (2017). "Gas Chromatography Mass Spectrometry (GC-MS) for Identification of Designer Stimulants Including 2C Amines, NBOMe Compounds, and Cathinones." Available at: [Link]

-

Casey, J. P., et al. (2017). "Synthesis and Organic Impurity Profiling of 4-methoxymethamphetamine Hydrochloride and Its Precursors." Forensic Science International, 272, 184–189. Available at: [Link]

-

University of Helsinki. "CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES." Available at: [Link]

-

ResearchGate. "Synthesis and characterisation of process related impurity in bosentan monohydrate." Available at: [Link]

-

Waters Corporation. (2018). "Analysis of Residual Pesticides and Mycotoxins in Cannabis Using UPLC-MS/MS and GC-MS/MS to Meet California Regulatory Requirements." Available at: [Link]

-

Biological and Molecular Chemistry. (2025). "Analysis of Gas Chromatography–triple Quadrupole Mass Spectrometry Retention Times for Pesticide Multi-residue Extraction in Tobacco." Available at: [Link]

-

ResearchGate. "Identification of 4-substituted 2-(4-x-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine (25X-NBOMe) and analogues by gas chromatography–mass spectrometry analysis of heptafluorobutyric anhydride (HFBA) derivatives." Available at: [Link]

-

PubChemLite. "2-methyl-4-(3-methylphenoxy)butan-2-amine hydrochloride." Available at: [Link]

Sources

- 1. glsciences.eu [glsciences.eu]

- 2. shimadzu.co.uk [shimadzu.co.uk]

- 3. Chromatography Troubleshooting Guides-Gas Chromatography | Thermo Fisher Scientific - SG [thermofisher.com]

- 4. elementlabsolutions.com [elementlabsolutions.com]

- 5. aimanalytical.com [aimanalytical.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and organic impurity profiling of 4-methoxymethamphetamine hydrochloride and its precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 4-Methoxy-2-methylbutan-2-amine | 889765-21-3 | Benchchem [benchchem.com]

- 9. Identification of the major degradation products of 4-methoxy-2-(3-phenyl-2-propynyl)phenol formed by exposure to air and light - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. chemscene.com [chemscene.com]

- 11. infinixbio.com [infinixbio.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. learning.sepscience.com [learning.sepscience.com]

Improving the robustness and reproducibility of functional assays involving 4-(3-Methoxyphenyl)-2-methylbutan-2-amine

Welcome to the technical support center for functional assays involving 4-(3-Methoxyphenyl)-2-methylbutan-2-amine. This guide is designed for researchers, scientists, and drug development professionals to enhance the robustness and reproducibility of their experiments. Here, we address common challenges and provide in-depth, field-proven insights in a question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges I should anticipate when working with 4-(3-Methoxyphenyl)-2-methylbutan-2-amine in functional assays?

When working with 4-(3-Methoxyphenyl)-2-methylbutan-2-amine, a primary amine with a methoxyphenyl group, you should be prepared for challenges related to its physicochemical properties and potential for non-specific interactions. Key areas of concern include:

-

Solubility and Stability: The compound's aromatic and aliphatic components may lead to limited aqueous solubility, potentially causing precipitation in your assay medium. Its amine functional group could also be susceptible to oxidation or pH-dependent degradation.

-

Non-Specific Binding: The amine group can be protonated at physiological pH, leading to electrostatic interactions with negatively charged surfaces of plastics or biological macromolecules. The lipophilic methoxyphenyl group may also contribute to non-specific binding to proteins or cell membranes.

-

Cytotoxicity: At higher concentrations, the compound may exhibit off-target effects leading to cell death, which can confound the results of cell-based assays.[1][2]

-

Assay Interference: The compound could interfere with assay detection methods, for instance, by possessing intrinsic fluorescence or by quenching a fluorescent signal.

Troubleshooting Guides

Issue 1: Inconsistent results and poor reproducibility between experiments.

Poor reproducibility is a critical issue that can undermine the validity of your findings.[3][4] The root cause often lies in subtle variations in experimental conditions.

Q: My dose-response curves for 4-(3-Methoxyphenyl)-2-methylbutan-2-amine are inconsistent across different experimental runs. What could be the cause?

A: Inconsistent dose-response curves are a common indicator of underlying issues with compound handling, assay conditions, or reagent stability. Here is a systematic approach to troubleshooting:

Troubleshooting Workflow for Inconsistent Dose-Response Curves

Caption: A systematic workflow for troubleshooting inconsistent dose-response curves.

Step-by-Step Protocol for Ensuring Reproducibility:

-

Compound Stock Verification:

-

Concentration and Purity: Re-verify the concentration of your stock solution using a reliable method like UV-Vis spectroscopy or HPLC. Ensure the purity of the compound has not been compromised during storage.

-

Storage: Store the compound as recommended by the supplier, typically in a desiccated environment at -20°C or -80°C to prevent degradation. Avoid repeated freeze-thaw cycles.

-

-

Assay Protocol Standardization:

-

Incubation Times and Temperatures: Minor variations in incubation times and temperatures can significantly impact results. Use calibrated timers and incubators.[5]

-

Cell Culture Conditions: For cell-based assays, use cells within a consistent and low passage number range. Document cell density and viability for each experiment.

-

Reagent Consistency: Use the same lot of reagents (e.g., media, serum, antibodies) for a set of experiments. If a new lot is introduced, perform a bridging study to ensure consistency.

-

-

Investigate Compound-Specific Issues:

-

Solubility: Prepare a dilution series of the compound in your assay buffer and visually inspect for precipitation. You can also quantify the soluble fraction by centrifuging the solution and measuring the concentration in the supernatant.

-

Non-Specific Binding: To mitigate non-specific binding, consider adding a small amount of a non-ionic surfactant like Tween-20 (0.01-0.05%) to your assay buffer. The use of low-binding microplates can also be beneficial.

-

Stability: Incubate the compound in the assay media for the duration of your experiment, and then analyze its concentration and purity by HPLC to check for degradation.

-

| Parameter | Recommendation | Rationale |

| Stock Solution Solvent | DMSO | High purity, readily dissolves many organic compounds. |

| Final DMSO Concentration | < 0.5% | To minimize solvent-induced artifacts and cytotoxicity. |

| Working Solution Buffer | Assay-specific buffer with 0.01% Tween-20 | Reduces non-specific binding to surfaces. |